molecular formula C20H28N4O3S2 B2638777 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 361168-93-6

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-diethylsulfamoyl)benzamide

Cat. No.: B2638777
CAS No.: 361168-93-6
M. Wt: 436.59
InChI Key: BOWAQYWLEYDANR-UHFFFAOYSA-N
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Description

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-diethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C20H28N4O3S2 and its molecular weight is 436.59. The purity is usually 95%.
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Biological Activity

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-diethylsulfamoyl)benzamide is a thienopyrazole derivative with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, including antimicrobial and anticancer properties. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Structure and Properties

The compound has a molecular formula of C₁₈H₂₃N₃O₂S and a molecular weight of approximately 346.4 g/mol. The presence of the thieno[3,4-c]pyrazole core, combined with the tert-butyl and sulfamoyl functional groups, enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various microorganisms, including Candida albicans and Escherichia coli. The mechanism involves interaction with specific enzymes that are crucial for microbial proliferation.

Anticancer Potential

The compound has demonstrated promising anticancer activity against several cancer cell lines. Notably, it has been evaluated for its cytotoxic effects on MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines. The following table summarizes its inhibitory concentrations (IC₅₀):

Cell LineIC₅₀ (µM)Reference
MCF73.79
NCI-H46042.30
SF-26812.50

The compound's mechanism of action involves inhibition of serine/threonine kinases linked to the MAP kinase signaling pathway, which plays a critical role in cell proliferation and survival.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cellular signaling pathways.
  • Cytokine Modulation : It reduces the production of inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

  • In Vitro Studies : In vitro assays have shown that derivatives of thienopyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives similar to our compound were reported to have IC₅₀ values as low as 0.067 µM against Aurora-A kinase, indicating strong potential as targeted cancer therapies .
  • Synergistic Effects : Some studies have explored the combination of this compound with other anticancer agents to enhance efficacy and reduce resistance mechanisms in cancer cells.

Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S2/c1-6-23(7-2)29(26,27)15-10-8-14(9-11-15)19(25)21-18-16-12-28-13-17(16)22-24(18)20(3,4)5/h8-11H,6-7,12-13H2,1-5H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWAQYWLEYDANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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